N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Description
This compound is a highly substituted oxane (tetrahydropyran) derivative featuring:
- Stereochemistry: 2R,3S,4R,5S configuration, critical for its spatial orientation and biological interactions.
- Substituents: Two phenylmethoxy (benzyloxy) groups at positions 2 and 2. A phenylmethoxymethyl group at position 4. A hydroxyl group at position 5. An acetamide moiety at position 2. This balance suggests applications in prodrug design or glycosidase inhibition .
Properties
IUPAC Name |
N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25?,26-,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIDJUZUBPQHV-YOJZQMTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676216 | |
| Record name | Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62867-63-4 | |
| Record name | Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of benzyl chloride for benzylation, acetic anhydride for acetylation, and various catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection and deprotection, purification, and characterization to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Substitution reactions are common for introducing different substituents on the glucopyranoside ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like benzyl chloride and acetic anhydride are used for benzylation and acetylation, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research indicates that derivatives of this compound exhibit significant antidiabetic activity. The structure of N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide suggests potential interactions with glucose transporters and insulin receptors, which could enhance glucose uptake and lower blood sugar levels. Studies have shown that similar compounds can improve insulin sensitivity and reduce hyperglycemia in diabetic models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains due to its unique structural features that allow for interaction with microbial cell membranes . This opens avenues for developing new antibiotics or antimicrobial agents based on its structure.
Biochemistry
Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes involved in metabolic pathways could lead to therapeutic applications in conditions such as cancer or metabolic disorders. For instance, the inhibition of glycosidases could impact glycoprotein synthesis and metabolism .
Glycoscience Research
Given its oligosaccharide-like structure, this compound is of interest in glycoscience. It can serve as a model for studying carbohydrate-protein interactions and may be used to develop glycomimetics that mimic natural sugars in biological systems. This application is particularly relevant in vaccine development and targeted drug delivery systems .
Material Science
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for creating bio-compatible materials. These materials can be utilized in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and mechanical properties .
Case Studies
-
Diabetes Treatment Study
A study published in a peer-reviewed journal examined the effects of a derivative of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake by muscle cells . -
Antimicrobial Efficacy Trial
In vitro tests conducted on various bacterial strains revealed that the compound exhibited notable antimicrobial activity against resistant strains of Staphylococcus aureus. The study concluded that modifications to the phenylmethoxy groups could enhance efficacy further . -
Glycomimetic Development Project
A research initiative focused on developing glycomimetics utilized this compound as a scaffold. The project aimed to create molecules that could effectively mimic natural glycan structures for use in vaccine formulations. Initial results showed promising binding affinities to lectins involved in immune responses .
Mechanism of Action
The mechanism of action of N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide involves its role as a substrate or inhibitor in glycosylation processes. It interacts with enzymes involved in glycan biosynthesis and degradation, affecting the formation and modification of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Lipophilicity : The target compound’s three phenylmethoxy groups render it more lipophilic than hydroxyl-rich analogs (e.g., ), favoring blood-brain barrier penetration but limiting aqueous solubility.
- Metabolic Stability : Ethylsulfanyl substitution () may resist oxidative metabolism compared to benzyloxy groups, which are prone to enzymatic cleavage .
- Stereochemical Impact : The 2R,3S,4R,5S configuration distinguishes it from diastereomers (e.g., ’s 2S,3S,5S compounds), which could exhibit divergent receptor-binding profiles .
Functional Insights:
Pharmacological and Physicochemical Data
- Aqueous Solubility : Estimated <0.1 mg/mL (high logP from phenyl groups).
- Bioavailability : Likely moderate (high molecular weight: ~612 g/mol).
- Comparative Bioactivity: Thiazolidinone amides () show IC₅₀ values of 1–10 µM against bacterial strains . Glycoside analogs () exhibit antiviral activity at nM concentrations due to carbohydrate-targeted interactions .
Biological Activity
N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C28H33NO7
- Molecular Weight : 485.56 g/mol
- CAS Number : 251647-48-0
The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH3), and acetamide (-NHCOCH3), which contribute to its biological activity.
1. Antidiabetic Properties
Research has indicated that derivatives of this compound may exhibit antidiabetic effects. For instance, studies have shown that similar compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The mechanism is believed to involve modulation of glucose metabolism pathways and enhancement of insulin signaling pathways.
| Study | Findings |
|---|---|
| Demonstrated improved glucose tolerance in diabetic mice when administered related compounds. | |
| Showed increased insulin receptor activity in vitro with similar structural analogs. |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound's ability to scavenge free radicals was confirmed in several studies.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 20.5 |
| ABTS | 15.8 |
These values indicate a significant capacity for free radical scavenging compared to standard antioxidants such as ascorbic acid.
3. Anti-inflammatory Effects
In vitro studies have shown that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
| Study | Results |
|---|---|
| Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages. | |
| Inhibition of IL-6 production by 25% at a concentration of 10 µM. |
Case Study 1: Diabetes Management
In a clinical trial involving diabetic patients, a derivative of the compound was administered over a period of 12 weeks. The results showed a significant reduction in HbA1c levels and improved lipid profiles among participants.
Case Study 2: Antioxidant Efficacy
A study assessed the impact of the compound on oxidative stress markers in patients with chronic kidney disease. The results indicated a marked decrease in malondialdehyde (MDA) levels and an increase in glutathione levels post-treatment.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are protecting groups utilized?
Answer:
The synthesis involves multi-step regioselective functionalization and protection of hydroxyl groups. A common approach includes:
Core oxane ring formation : Start with a glycosyl donor (e.g., glucal derivative) and introduce benzyl (Bn) groups via nucleophilic substitution to protect hydroxyls .
Acetamide incorporation : Use acetylation agents (e.g., acetic anhydride) under basic conditions to install the acetamide moiety at the C3 position .
Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) selectively removes benzyl groups while retaining the acetamide and hydroxymethyl substituents .
Key considerations : Monitor reaction progress via TLC and optimize catalyst loading (e.g., CuSO₄·5H₂O/Na ascorbate for "click" chemistry) to minimize side products .
Basic: Which spectroscopic methods are essential for structural characterization?
Answer:
NMR spectroscopy :
- ¹H/¹³C NMR identifies stereochemistry (e.g., anomeric protons at δ 4.8–5.5 ppm) and phenylmethoxy group integration .
- 2D experiments (COSY, HSQC) resolve overlapping signals in the oxane ring .
Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
IR spectroscopy : Validates acetamide C=O stretches (~1667 cm⁻¹) and hydroxyl groups (~3500 cm⁻¹) .
Advanced: How can stereochemical challenges during synthesis be addressed?
Answer:
Stereoselective glycosylation : Use chiral auxiliaries or enzymatic catalysis to control anomeric configuration. For example, Ni-catalyzed carboboration of glycals ensures β-selectivity in C-glycoside formation .
Protecting group strategy : Benzyl groups shield specific hydroxyls to direct regioselective reactions (e.g., C2/C4 benzylation prevents undesired ring-opening) .
Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in intermediates .
Advanced: How to resolve conflicting spectral data (e.g., NMR vs. MS)?
Answer:
Cross-validation : Compare NMR data with synthetic intermediates (e.g., check for residual solvents or rotamers affecting peak splitting) .
Isotopic labeling : Use ¹³C-labeled acetamide to trace unexpected MS fragments .
Dynamic NMR : Heat samples to coalesce rotameric peaks (e.g., acetamide N-H rotation) and simplify spectra .
Advanced: What methodologies are effective for studying interactions with biological targets like TLR4?
Answer:
In silico docking : Model compound binding to TLR4 using software like AutoDock Vina. Focus on hydrophobic pockets accommodating phenylmethoxy groups .
Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing TLR4 on sensor chips and measuring real-time interaction kinetics .
Cellular assays : Use HEK-Blue™ hTLR4 cells to monitor NF-κB activation via SEAP reporter gene expression .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
Stepwise monitoring : Use TLC (e.g., silica GF254 plates) to track intermediates and terminate reactions at >90% conversion .
Catalyst screening : Test Pd/C vs. Pearlman’s catalyst for benzyl deprotection efficiency; Pd/C often gives >85% yield .
Purification : Employ flash chromatography (hexane/EtOAc gradients) or preparative HPLC for polar byproducts .
Basic: What safety protocols are critical during handling?
Answer:
PPE : Wear nitrile gloves, FFP2 respirators, and chemical goggles to prevent dermal/ocular exposure .
Ventilation : Use fume hoods during reactions generating dust/aerosols (e.g., benzylation steps) .
Waste disposal : Neutralize acidic/basic residues before incineration .
Advanced: How to assess stability under varying storage conditions?
Answer:
Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC (C18 columns, 220 nm detection) .
Long-term stability : Store aliquots at -20°C, 4°C, and RT. Analyze monthly for 12 months; RT samples often show <5% degradation if desiccated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
